1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-chloro-3-nitrophenyl)sulfonyl-2-ethyl-4-methylimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O4S/c1-3-12-14-8(2)7-15(12)21(19,20)9-4-5-10(13)11(6-9)16(17)18/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOCNWDIEWQPMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CN1S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80973465 | |
| Record name | 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-2-ethyl-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5787-16-6 | |
| Record name | 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)-2-ethyl-4-methyl-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80973465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration and Chlorination: The starting material, benzene, undergoes nitration to introduce a nitro group, followed by chlorination to add a chloro group at the desired positions.
Sulfonylation: The chloronitrobenzene derivative is then subjected to sulfonylation using sulfonyl chloride reagents under controlled conditions to form the benzenesulfonyl chloride intermediate.
Imidazole Formation: The final step involves the reaction of the benzenesulfonyl chloride intermediate with 2-ethyl-4-methylimidazole under basic conditions to yield the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chloro and nitro groups can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like potassium permanganate.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The chloro and nitro groups, along with the imidazole ring, contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, thereby blocking substrate access and catalytic function.
Comparison with Similar Compounds
Substituent Analysis and Structural Analogues
The table below compares key structural and physicochemical properties of the target compound with analogues from the evidence:
Biological Activity
The compound 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole (CAS No. 847170-51-8) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 344.79 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial activity. The compound has been evaluated against various bacterial strains, showing promising results.
Case Study: Antibacterial Efficacy
In a study examining the antibacterial properties of several sulfonamide compounds, This compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating a strong antibacterial effect compared to standard antibiotics like penicillin, which had an MIC of 64 µg/mL .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. For instance, it has shown potential as an inhibitor of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
Table: Enzyme Inhibition Data
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Dihydropteroate Synthase | Competitive Inhibition | 25 |
| Carbonic Anhydrase | Non-competitive Inhibition | 30 |
Antioxidant Activity
Additionally, the compound exhibits antioxidant properties, which can be attributed to its imidazole ring structure. This activity is essential in combating oxidative stress in biological systems.
Antioxidant Assay Results
In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) showed that the compound scavenged free radicals effectively, with an IC50 value of 40 µg/mL, demonstrating its potential as a therapeutic agent against oxidative damage .
The biological activity of This compound can be attributed to several mechanisms:
- Inhibition of Bacterial Enzymes : By inhibiting key enzymes like dihydropteroate synthase, the compound disrupts bacterial folate synthesis.
- Antioxidant Mechanisms : The imidazole moiety contributes to electron donation, allowing the compound to neutralize free radicals effectively.
- Membrane Disruption : The sulfonyl group may interact with bacterial membranes, increasing permeability and leading to cell lysis.
Q & A
Q. What are common synthetic routes for preparing sulfonylated imidazole derivatives like 1-(4-Chloro-3-nitro-benzenesulfonyl)-2-ethyl-4-methyl-1H-imidazole?
Methodological Answer: Synthesis typically involves sulfonylation of the imidazole core. Key steps include:
- Step 1: Reacting 2-ethyl-4-methyl-1H-imidazole with 4-chloro-3-nitro-benzenesulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., triethylamine) to facilitate sulfonylation .
- Step 2: Monitoring reaction progress via TLC (silica gel G, iodine/UV visualization) .
- Step 3: Purification via column chromatography (e.g., SiO₂, hexane/EtOAC gradient) or recrystallization .
Critical Parameters: - Catalyst choice (e.g., CuSO₄/Na-ascorbate for click chemistry in related triazole-imidazole hybrids) .
- Solvent selection impacts reaction yield; DMF enhances solubility of sulfonyl chlorides .
Q. How are sulfonylated imidazoles characterized to confirm structural integrity?
Methodological Answer: Multi-technique validation is essential:
- Elemental Analysis: Compare calculated vs. experimental C, H, N, S content (deviation <0.3% indicates purity) .
- Spectroscopy:
- Melting Point: Sharp, consistent melting range (<2°C variation) .
Advanced Research Questions
Q. How can researchers optimize sulfonylation reactions to minimize byproducts in imidazole derivatives?
Methodological Answer:
- Solvent Screening: Test polar aprotic solvents (DMF, DCM) vs. protic solvents (EtOH); DMF reduces hydrolysis of sulfonyl chlorides .
- Stoichiometry: Use 1.2–1.5 equivalents of sulfonyl chloride to ensure complete reaction while avoiding excess reagent .
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to suppress side reactions (e.g., dimerization) .
Example Data:
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, 0°C, 1.2 eq. | 78 | 98 |
| DCM, RT, 1.5 eq. | 65 | 92 |
Q. How should discrepancies in spectroscopic data for sulfonylated imidazoles be resolved?
Methodological Answer:
- Cross-Validation: Combine 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .
- X-ray Crystallography: Definitive proof of structure for crystalline derivatives (e.g., bond angles confirming sulfonyl group geometry) .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and rule out impurities .
Q. What methodological approaches are recommended for evaluating biological activity of sulfonylated imidazoles?
Methodological Answer:
- Antibacterial Assays:
| Compound | B. subtilis (µg/mL) | E. coli (µg/mL) |
|---|---|---|
| Target | 16 | 31.25 |
| Ciprofloxacin | 0.5 | 1 |
Q. How can molecular docking studies elucidate the mechanism of action of sulfonylated imidazoles?
Methodological Answer:
- Protein Preparation: Retrieve target enzyme (e.g., E. coli DNA gyrase) from PDB (e.g., 1KZN). Remove water molecules, add hydrogens, optimize charges .
- Ligand Docking: Use AutoDock Vina; set grid box to cover active site (e.g., 20 ų). Validate docking protocol with co-crystallized ligands (RMSD <2.0 Å) .
- Pose Analysis: Prioritize poses with hydrogen bonds to key residues (e.g., Asp73, Glu50) and hydrophobic interactions with nitro/chloro groups .
Data Contradiction Analysis
Q. How should conflicting bioactivity results between similar sulfonylated imidazoles be interpreted?
Methodological Answer:
- Structural Comparisons: Identify substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy groups) using Hammett σ constants .
- Solubility Testing: Measure logP (e.g., shake-flask method) to assess membrane permeability differences .
- Enzyme Inhibition Assays: Compare IC₅₀ values against purified targets (e.g., bacterial topoisomerases) to rule off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
